Differential Agonist Potency at Engineered A3 Adenosine Receptor (Neoceptor)
The presence of a 3'-amino group in this scaffold confers a unique ability to selectively activate an engineered H272E mutant of the human A3 adenosine receptor (AR). The parent compound, 3'-amino-3'-deoxyadenosine, is 7-fold more potent at the H272E mutant compared to the wild-type (WT) receptor [1]. This enhanced potency is specific to the 3'-amino modification, as the 2'- and 5'-amino analogs did not show significant affinity enhancement [1]. While direct data for the 2-iodo, N-methyl derivative is not published, this established scaffold SAR strongly implies it will retain this neoceptor selectivity. In contrast, unmodified adenosine shows a 19-fold reduction in potency at the same mutant receptor [1].
| Evidence Dimension | Potency at H272E mutant vs. wild-type human A3 adenosine receptor |
|---|---|
| Target Compound Data | 3'-Amino-3'-deoxyadenosine is 7-fold more potent at H272E mutant vs. WT |
| Comparator Or Baseline | Unmodified adenosine is 19-fold less potent at H272E mutant vs. WT; 2'- and 5'-amino analogs show no enhancement |
| Quantified Difference | 7-fold increase (3'-amino) vs. 19-fold decrease (unmodified) vs. no change (other amino analogs) |
| Conditions | Binding and functional assays in cell lines expressing WT and H272E mutant human A3 AR |
Why This Matters
This selectivity profile is essential for chemogenetic applications (neoceptor-neoligand systems) and differentiates it from standard adenosine analogs that lack the 3'-amino group.
- [1] Jacobson KA, Gao ZG, Chen A, Barak D, Kim SA, Lee K, Link A, Rompaey PV, van Calenbergh S, Liang BT. Neoceptor concept based on molecular complementarity in GPCRs: a mutant adenosine A3 receptor with selectively enhanced affinity for amine-modified nucleosides. J Med Chem. 2001 Nov 22;44(24):4125-36. doi: 10.1021/jm010232o. View Source
